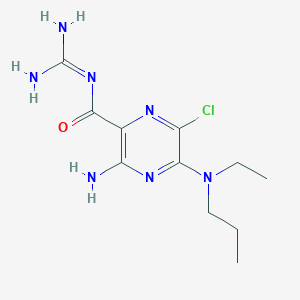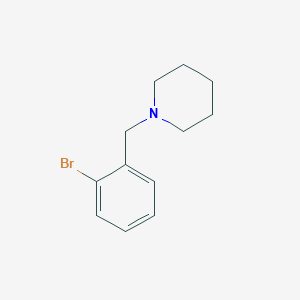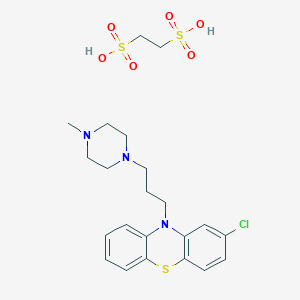
4-(Dibenzylamino)-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibenzylamino)-2-methylbenzaldehyde is a chemical compound that has garnered interest in the field of organic chemistry due to its potential as a precursor for various organic reactions and its application in the synthesis of fluorescent DNA-binding compounds and other specialized molecules.
Synthesis Analysis
The synthesis of compounds related to 4-(Dibenzylamino)-2-methylbenzaldehyde often involves sequential condensation reactions. For instance, dibenzo[b,h][1,6]naphthyridines, which share structural similarities, are synthesized via a one-pot method involving the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, demonstrating the compound's utility in creating fluorescent DNA-binding compounds (Okuma et al., 2014). Additionally, homochiral α-dibenzylamino aldehydes react with 4-butenylmagnesium bromide to yield anti-β-amino alcohols, further processed into enantioenriched piperidinols, showcasing the synthetic versatility of related compounds (J. Andrés et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-(Dibenzylamino)-2-methylbenzaldehyde, such as N,N‐Dibenzyl‐4‐(4,4‐diphenylbuta-1,3-dienyl)‐3-methyl‐aniline, is characterized by the planar cisoid conformation of the butadiene fragment and almost parallel orientation of the benzyl fragments, which form a dihedral angle of 9.8 (2)°, highlighting the compound's structural features (Wu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of 4-(Dibenzylamino)-2-methylbenzaldehyde includes its participation in Wittig–Horner reactions, as demonstrated by the synthesis of related compounds where the phosphonate carbanion derived from 1,1-diphenyl-3-chloropropylene reacts with 4-(N,N-dibenzylamino)-2-methylbenzaldehyde, indicating its reactivity and utility in creating complex molecules (Wu et al., 2005).
Physical Properties Analysis
The physical properties of compounds structurally related to 4-(Dibenzylamino)-2-methylbenzaldehyde, such as melting points and crystallization behavior, can be studied through X-ray crystallography and density functional theory calculations, providing insight into their stability and structural characteristics (Sheikhshoaie et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior of compounds similar to 4-(Dibenzylamino)-2-methylbenzaldehyde, are crucial for their application in synthesis. For example, the oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols into 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans demonstrates the ability of these compounds to undergo complex chemical transformations, contributing to the field of synthetic organic chemistry (Bacchi et al., 2004).
Applications De Recherche Scientifique
1. Synthesis of 4,4’-Disubstituted 5,6-Benzo-2,2’-Diquinolyls
- Summary of Application: 4-(Dibenzylamino)-2-methylbenzaldehyde is used in the synthesis of 4,4’-disubstituted 5,6-benzo-2,2’-diquinolyls .
- Methods of Application: The compound is synthesized and then complexed with monovalent copper ions . The spectral characteristics are studied, and a postulation is made on the relationship between the structure of ligands and the color intensity of the metal complexes .
- Results or Outcomes: The study provides insights into the relationship between the structure of ligands and the color intensity of the metal complexes .
2. Synthesis of Disulfide-Reducing Agents
- Summary of Application: 4-(Dibenzylamino)-2-methylbenzaldehyde is used in the synthesis of disulfide-reducing agents .
- Methods of Application: The compound is synthesized from serinol and used to produce 2-(dibenzylamino) propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) .
- Results or Outcomes: The study found that DPDT showed greater stability than DMPDT .
3. Synthesis of 4-(2,2’-Bithiophen-5-yl)-5-Phenylpyrimidine
- Summary of Application: 4-(Dibenzylamino)-2-methylbenzaldehyde is used in the synthesis of 4-(2,2’-bithiophen-5-yl)-5-phenylpyrimidine .
- Methods of Application: The compound is synthesized and used to create 4-(2,2’-bithiophen-5-yl)-5-phenylpyrimidine .
- Results or Outcomes: The synthesized compound has potential usage in the development of sensing devices for the detection of nitroaromatic explosives .
4. Fabrication of Dye Sensitized Solar Cells (DSSCs)
- Summary of Application: 4-(Dibenzylamino)-2-methylbenzaldehyde is used in the fabrication of dye sensitized solar cells (DSSCs) .
- Methods of Application: The compound is used in the synthesis of oligothiophene (electron donating group) for the fabrication of DSSCs .
- Results or Outcomes: The study provides insights into the use of the compound in the development of efficient solar cells .
Safety And Hazards
Propriétés
IUPAC Name |
4-(dibenzylamino)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVDVHYMDWJOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545903 |
Source


|
| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibenzylamino)-2-methylbenzaldehyde | |
CAS RN |
1424-65-3 |
Source


|
| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)







